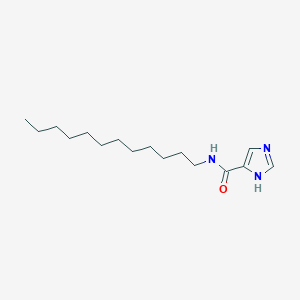

N-dodecyl-1H-imidazole-5-carboxamide

Description

Properties

CAS No. |

63475-55-8 |

|---|---|

Molecular Formula |

C16H29N3O |

Molecular Weight |

279.42 g/mol |

IUPAC Name |

N-dodecyl-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C16H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-18-16(20)15-13-17-14-19-15/h13-14H,2-12H2,1H3,(H,17,19)(H,18,20) |

InChI Key |

BAQROMBSQZUDOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=CN=CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The dodecyl chain in the target compound significantly increases lipophilicity compared to shorter-chain analogs like the ethyl derivative .

- DIC, a triazeno-substituted analog, undergoes rapid N-demethylation via liver microsomes, a metabolic pathway less likely in the dodecyl derivative due to the absence of labile methyl groups .

Physicochemical Properties

Table: Inferred Property Comparison

| Compound Name | Molecular Weight (g/mol) | LogP (Estimated) | Solubility (Aqueous) |

|---|---|---|---|

| This compound | ~309.5 | ~4.5 | Low |

| 1-Ethyl-1H-imidazole-5-carboxylic acid | ~154.1 | ~1.2 | Moderate |

| Methyl 1H-imidazole-5-carboxylate | ~140.1 | ~0.8 | Moderate |

| DIC | ~182.2 | ~0.5 | High |

Analysis :

- The dodecyl chain drastically increases LogP (lipophilicity), reducing aqueous solubility compared to smaller analogs .

- DIC’s polar triazeno group and lack of long alkyl chains result in higher solubility, facilitating its metabolic conversion to hydrophilic products like 4(5)-aminoimidazole-5(4)-carboxamide .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-dodecyl-1H-imidazole-5-carboxamide?

- Methodology :

- Utilize cyclization reactions of amido-nitriles with bases (e.g., KOH or NaH) under controlled conditions .

- Vary reaction parameters: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst type (e.g., Pd/C for hydrogenation steps).

- Monitor reaction progress via TLC or HPLC to identify intermediate formation and optimize reaction time.

- Key Considerations :

- The dodecyl chain may require protection/deprotection strategies to prevent side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for imidazole protons (δ 7.2–8.1 ppm) and dodecyl chain (δ 0.8–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Quality Control :

- Use HPLC (>95% purity threshold) with a C18 column and UV detection (λ = 254 nm).

Q. How does the dodecyl chain influence the compound’s solubility and formulation for in vitro assays?

- Methodology :

- Test solubility in aqueous buffers (PBS, pH 7.4) with co-solvents (DMSO ≤ 0.1% v/v) or surfactants (e.g., Tween-80).

- Compare with shorter-chain analogs (e.g., methyl or hexyl derivatives) to assess hydrophobicity trends .

- Experimental Design :

- Use dynamic light scattering (DLS) to monitor micelle formation in aqueous media.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Conduct a meta-analysis of published IC₅₀ values, noting variables like cell lines (e.g., HeLa vs. HEK293) or assay conditions (serum content, incubation time) .

- Replicate studies under standardized protocols, including controls for compound stability (e.g., LC-MS verification post-assay).

- Case Study :

- If cytotoxicity varies, test for apoptosis vs. necrosis mechanisms using Annexin V/PI staining .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the dodecyl chain in target binding?

- Methodology :

- Synthesize analogs with varying alkyl chain lengths (C6, C12, C18) and test inhibitory potency against target enzymes (e.g., kinases or proteases).

- Perform molecular docking simulations to assess hydrophobic interactions in binding pockets (software: AutoDock Vina) .

- Data Interpretation :

- Correlate chain length with logP values and membrane permeability (Caco-2 assay) .

Q. What in vivo pharmacokinetic challenges arise from the dodecyl chain, and how can they be addressed?

- Methodology :

- Assess oral bioavailability in rodent models: measure plasma concentration via LC-MS/MS after oral vs. IV administration.

- Modify formulation: use lipid-based nanoemulsions or PEGylation to enhance circulation time .

- Key Metrics :

- Calculate AUC, Cₘₐₓ, and half-life (t₁/₂) to evaluate absorption and metabolism.

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodology :

- Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours.

- Analyze degradation products via LC-MS and compare with accelerated stability studies (40°C/75% RH) .

- Mitigation Strategies :

- Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage.

Q. What orthogonal assays are recommended to confirm target engagement in cellular models?

- Methodology :

- Combine enzymatic inhibition assays with cellular thermal shift assays (CETSA) to verify target binding .

- Use CRISPR/Cas9 knockout models to confirm specificity for the intended biological pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.